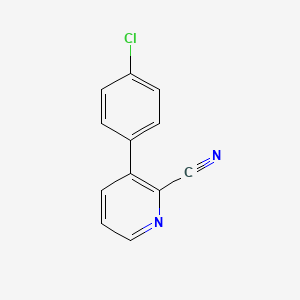
PENTANEDIOIC-D6 ANHYDRIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a chemical compound with the molecular formula C5D6O3 and a molecular weight of 130.16 g/mol. This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentanedioic-d6 anhydride can be synthesized through the deuteration of glutaric anhydride. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium oxide and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Pentanedioic-d6 anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form deuterated glutaric acid.
Esterification: Reacts with alcohols to form deuterated esters.
Amidation: Reacts with amines to form deuterated amides.
Common Reagents and Conditions:
Hydrolysis: Water or deuterium oxide (D2O) under acidic or basic conditions.
Esterification: Alcohols in the presence of acid catalysts.
Amidation: Amines under mild heating conditions.
Major Products:
Hydrolysis: Deuterated glutaric acid.
Esterification: Deuterated esters.
Amidation: Deuterated amides.
Applications De Recherche Scientifique
Pentanedioic-d6 anhydride is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of pharmaceutical compounds.
Industry: Applied in the production of deuterated compounds for various industrial processes, including the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of pentanedioic-d6 anhydride involves its ability to undergo chemical reactions similar to its non-deuterated counterpart, glutaric anhydride. The presence of deuterium atoms provides unique insights into reaction mechanisms by altering the kinetic isotope effects. This allows researchers to study the detailed pathways and intermediates involved in chemical reactions.
Comparaison Avec Des Composés Similaires
Glutaric Anhydride: The non-deuterated form of pentanedioic-d6 anhydride.
Succinic Anhydride: A similar cyclic anhydride with a shorter carbon chain.
Maleic Anhydride: Another cyclic anhydride with a different structure and reactivity.
Uniqueness: this compound is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. This property distinguishes it from other similar compounds and enhances its utility in scientific research.
Propriétés
Numéro CAS |
1219794-53-2 |
|---|---|
Formule moléculaire |
C5H6O3 |
Poids moléculaire |
120.137 |
Nom IUPAC |
3,3,4,4,5,5-hexadeuteriooxane-2,6-dione |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i1D2,2D2,3D2 |
Clé InChI |
VANNPISTIUFMLH-NMFSSPJFSA-N |
SMILES |
C1CC(=O)OC(=O)C1 |
Synonymes |
PENTANEDIOIC-D6 ANHYDRIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


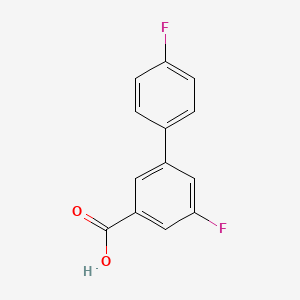
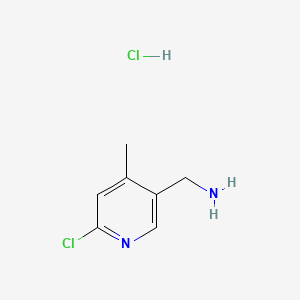
![2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B597784.png)

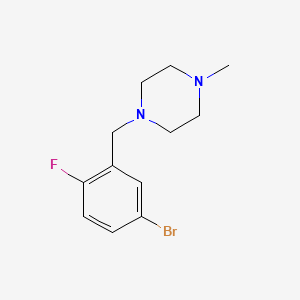
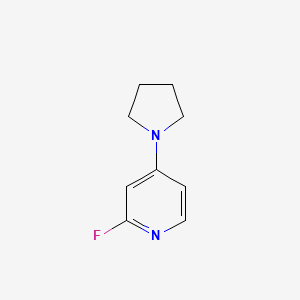
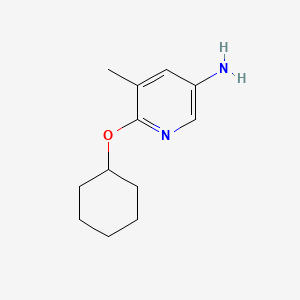
![3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B597794.png)
![4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B597795.png)
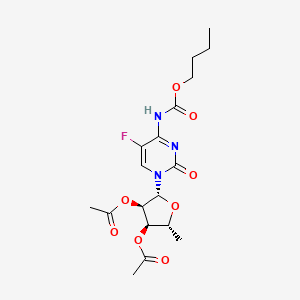
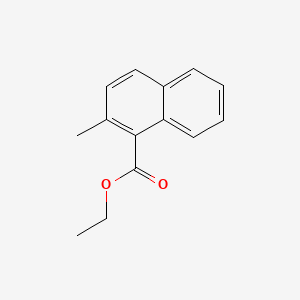
![Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B597800.png)

